molecular formula C15H14Cl2N2O2S B3448013 2-[(2,4-dichlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide

2-[(2,4-dichlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide

Cat. No. B3448013
M. Wt: 357.3 g/mol
InChI Key: AKUMOMYXBMZMEM-UHFFFAOYSA-N
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Description

2-[(2,4-dichlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide, also known as DTT, is a synthetic compound that has been widely used in scientific research. DTT is a potent inhibitor of protein disulfide isomerase (PDI), an enzyme that plays a critical role in protein folding and the formation of disulfide bonds.

Mechanism of Action

2-[(2,4-dichlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide works by reducing the disulfide bonds in PDI, which prevents the enzyme from functioning properly. This leads to a disruption in protein folding and disulfide bond formation, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
2-[(2,4-dichlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and protect against oxidative stress. However, it can also have toxic effects on cells at high concentrations.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(2,4-dichlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide in lab experiments is its potency as a PDI inhibitor. It is also relatively inexpensive and easy to use. However, its use can be limited by its toxicity at high concentrations, and it can also interfere with other cellular processes.

Future Directions

There are several future directions for research on 2-[(2,4-dichlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide. One area of interest is its potential use as a therapeutic agent for cancer and viral infections. Another area of interest is its role in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is ongoing research on the development of new PDI inhibitors that may have improved efficacy and fewer side effects than 2-[(2,4-dichlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide.
In conclusion, 2-[(2,4-dichlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide is a synthetic compound that has been widely used in scientific research as a tool to study the role of PDI in protein folding and disulfide bond formation. Its potency as a PDI inhibitor has led to a better understanding of the role of PDI in disease states such as cancer, neurodegenerative diseases, and viral infections. While it has advantages as a tool in lab experiments, its toxicity at high concentrations and potential interference with other cellular processes are limitations. Ongoing research is focused on its potential use as a therapeutic agent and the development of new PDI inhibitors.

Scientific Research Applications

2-[(2,4-dichlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide has been widely used in scientific research as a tool to study the role of PDI in protein folding and disulfide bond formation. It has been shown to be a potent inhibitor of PDI, and its use has led to a better understanding of the role of PDI in disease states such as cancer, neurodegenerative diseases, and viral infections.

properties

IUPAC Name

2-[(2,4-dichlorobenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O2S/c1-3-9-7(2)22-15(12(9)13(18)20)19-14(21)10-5-4-8(16)6-11(10)17/h4-6H,3H2,1-2H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUMOMYXBMZMEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2,4-Dichlorophenyl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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